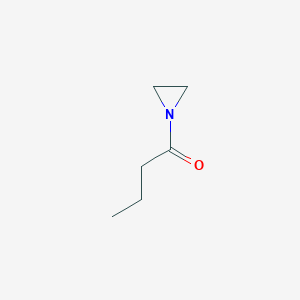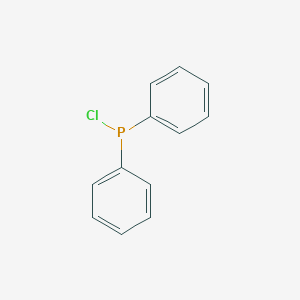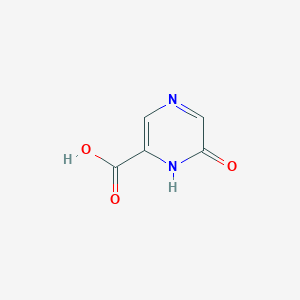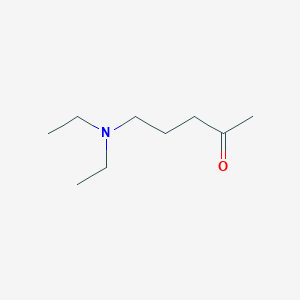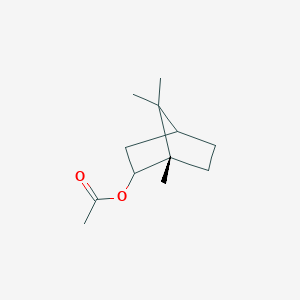
Isobornylacetat
Übersicht
Beschreibung
Isobornyl acetate: is an organic compound with the molecular formula C12H20O2 . It is a bicyclic ester derived from acetic acid and a bicyclo[2.2.1]heptane derivative. This compound is known for its unique structure and is commonly used in various industrial and scientific applications.
Wissenschaftliche Forschungsanwendungen
Isobornyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a fragrance ingredient in pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
Target of Action
Isobornyl acetate primarily targets microorganisms such as bacteria, fungi, and viruses . It also targets the olfactory receptors in insects, specifically the male Asian long-horned beetles, acting as a pheromone to attract them for monitoring or control purposes .
Mode of Action
Isobornyl acetate interacts with its targets primarily through its antimicrobial properties. It inhibits the growth of bacteria, fungi, and viruses . In the case of insects, it mimics the female beetle’s sex attractant, luring the males to a specific location .
Biochemical Pathways
The biochemical pathways affected by isobornyl acetate are those related to microbial growth and reproduction. By inhibiting these pathways, it prevents the proliferation of harmful microorganisms . The specific pathways and their downstream effects are still under investigation.
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in organic solvents and oils . This solubility profile may influence its bioavailability and distribution within the body or environment.
Result of Action
The primary result of isobornyl acetate’s action is the inhibition of microbial growth, leading to a reduction in the population of harmful microorganisms . In the context of its use as an insect pheromone, it leads to the attraction of male Asian long-horned beetles, aiding in their monitoring or control .
Action Environment
The action of isobornyl acetate can be influenced by various environmental factors. For instance, its solubility in organic solvents and oils may affect its distribution and efficacy in different environments . Additionally, its flammability should be taken into consideration when assessing its safety and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isobornyl acetate is typically synthesized through an esterification reaction. . The reaction mixture is then neutralized, washed, dried, and distilled to obtain the pure ester.
Industrial Production Methods: Industrial production of exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, natural sources such as Canadian hemlock, white fir, and red pine can be used to extract the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Isobornyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Vergleich Mit ähnlichen Verbindungen
Isobornyl acetate: A stereoisomer with similar chemical properties but different spatial arrangement.
Bornyl acetate: Another stereoisomer with distinct biological activities.
Isobornyl valerate: A related ester with a valerate group instead of an acetate group.
Uniqueness: Isobornyl acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.
Eigenschaften
Key on ui mechanism of action |
A possible explanation for the nephrotoxic effects in males but not females is the accumulation of alpha-2u-globulin, a protein in the male rat kidney that appears to lead to renal tubule tumor formation. |
|---|---|
CAS-Nummer |
125-12-2 |
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12-/m1/s1 |
InChI-Schlüssel |
KGEKLUUHTZCSIP-JFGNBEQYSA-N |
SMILES |
CC(=O)OC1CC2CCC1(C2(C)C)C |
Isomerische SMILES |
CC(=O)O[C@H]1C[C@H]2CC[C@]1(C2(C)C)C |
Kanonische SMILES |
CC(=O)OC1CC2CCC1(C2(C)C)C |
Siedepunkt |
220-224 °C BP: 227 °C. Specific gravity: 0.979-0.984 at 25 °C |
Color/Form |
Colorless to very pale straw-colored liquid |
Dichte |
0.978 at °C 0.979-0.984 |
Flammpunkt |
190 °F (88 °C) /closed cup/ |
melting_point |
29.0 °C |
Key on ui other cas no. |
125-12-2 |
Physikalische Beschreibung |
Other Solid; Liquid; Dry Powder, Liquid; Liquid, Other Solid Colourless to very pale straw coloured liquid; Camphoraceous, piney, balsamic aroma |
Haltbarkeit |
Stable under recommended storage conditions. |
Löslichkeit |
Insoluble in water Soluble in most fixed oils and in mineral oil Soluble in alcohol, fixed oils; slightly soluble in propylene glycol In 70% alcohol, 1:3; slightly soluble in propylene glycol; insoluble in glycerin Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in water, glycerin Soluble (in ethanol) |
Synonyme |
isobornyl acetate pichtosin |
Dampfdruck |
0.6 [mmHg] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


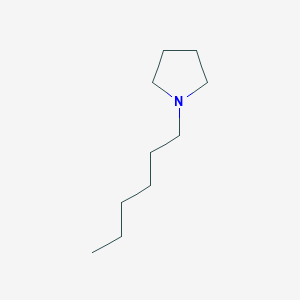
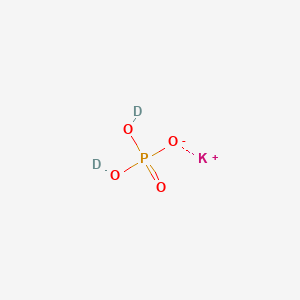
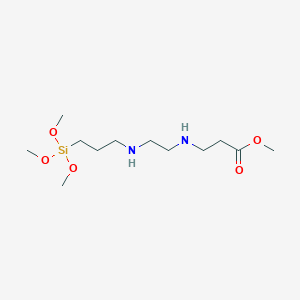
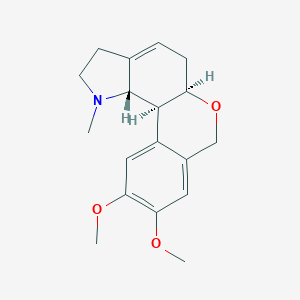

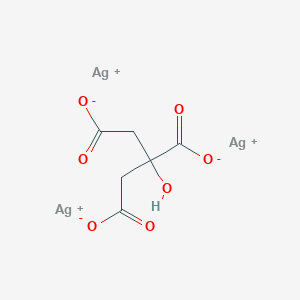
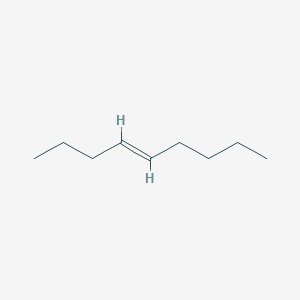
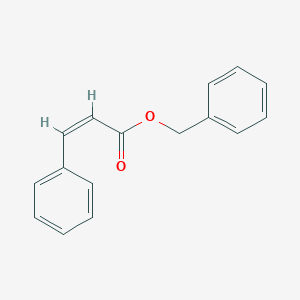
![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)

